molecular formula C16H18O2 B1460808 [3-(3-Phenylpropoxy)phenyl]methanol CAS No. 1021022-84-3

[3-(3-Phenylpropoxy)phenyl]methanol

Cat. No.: B1460808
CAS No.: 1021022-84-3
M. Wt: 242.31 g/mol
InChI Key: IGBNGYKBRLIGHG-UHFFFAOYSA-N
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Description

[3-(3-Phenylpropoxy)phenyl]methanol is a useful research compound. Its molecular formula is C16H18O2 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(3-phenylpropoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c17-13-15-8-4-10-16(12-15)18-11-5-9-14-6-2-1-3-7-14/h1-4,6-8,10,12,17H,5,9,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBNGYKBRLIGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Phenylpropoxy Phenyl Methanol

Strategies for Carbon-Oxygen Bond Formation

The construction of the ether and alcohol functionalities in [3-(3-Phenylpropoxy)phenyl]methanol represents the core of its synthesis. These transformations can be achieved through distinct and well-established organic reactions.

Etherification Approaches to the Phenylpropoxy Moiety

The formation of the 3-phenylpropoxy ether linkage is a critical step. A common and effective method for this transformation is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this can be envisioned by reacting 3-hydroxybenzaldehyde (B18108) with a 3-phenylpropyl halide.

A typical procedure involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde using a suitable base, such as potassium carbonate, to form the more nucleophilic phenoxide. This is followed by the addition of 3-phenylpropyl bromide or a similar electrophile. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) and may require heating to proceed at a reasonable rate chemspider.com. The successful etherification is indicated by the disappearance of the phenolic hydroxyl signal and the appearance of new proton signals corresponding to the alkoxy group in the 1H NMR spectrum researchgate.net.

An alternative approach to forming benzylic ethers involves the direct alkoxylation of benzylic C(sp³)–H bonds, which can be catalyzed by transition metals such as silver researchgate.net. While this method is powerful for certain substrates, its direct application to the synthesis of the phenylpropoxy group would require a different starting material and strategy.

Reduction of Carbonyl Precursors to the Methanol (B129727) Group

The final step in a common synthetic route to this compound is the reduction of the aldehyde functionality of an intermediate, such as 3-(3-phenylpropoxy)benzaldehyde, to the primary alcohol. This transformation is a standard procedure in organic synthesis and can be accomplished using a variety of reducing agents.

A widely used and effective reducing agent for this purpose is sodium borohydride (NaBH₄). This reagent is known for its chemoselectivity in reducing aldehydes and ketones in the presence of other functional groups, such as ethers and aromatic rings. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature.

Another approach is hydrosilylation, which utilizes a hydrosilane, such as polymethylhydrosiloxane (PMHS), in the presence of a catalyst researchgate.net. This method offers a mild and selective reduction of aldehydes. For instance, benzaldehyde can be efficiently reduced to benzyl (B1604629) alcohol using PMHS with potassium carbonate as a catalyst in N,N-dimethylformamide (DMF) researchgate.net.

For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed. However, due to its high reactivity, its use requires careful control of reaction conditions and anhydrous solvents.

Aromatic Ring Functionalization Routes

The synthesis of this compound inherently relies on precursors that already possess the desired substitution pattern on the aromatic ring, namely the hydroxyl (or a precursor) and formyl (or a precursor) groups in a meta-relationship. The starting material of choice is often a commercially available, appropriately substituted benzene derivative, such as 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

Should a synthesis from a less functionalized aromatic ring be necessary, standard electrophilic aromatic substitution reactions could be employed. For example, the formylation of a phenol derivative could be achieved through reactions like the Vilsmeier-Haack or Reimer-Tiemann reaction, although controlling the regioselectivity to obtain the desired meta-isomer can be challenging. A more controlled approach would involve the lithiation of a protected phenol followed by quenching with an electrophilic formylating agent.

Protecting Group Strategies in Synthesis

In multi-step syntheses, the use of protecting groups is a crucial strategy to prevent unwanted side reactions of sensitive functional groups wikipedia.orgresearchgate.net. For the synthesis of this compound, both the hydroxyl and the aldehyde or alcohol functionalities could potentially require protection depending on the chosen synthetic route.

For instance, if a reaction is incompatible with a free hydroxyl group, it can be protected as a silyl ether, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether libretexts.org. These groups are stable under a wide range of non-acidic conditions and can be readily removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or acidic conditions libretexts.orgchemistrysteps.com. Other common alcohol protecting groups include benzyl (Bn) ethers, which are stable to many reagents but can be removed by hydrogenolysis libretexts.org.

The aldehyde group can be protected as an acetal or ketal, which are stable to basic and nucleophilic conditions but are easily cleaved with aqueous acid wikipedia.orglibretexts.org. This could be necessary if a reaction targeting another part of the molecule would otherwise react with the aldehyde.

The strategic introduction and removal of these protecting groups allow for a more controlled and efficient synthesis, ensuring that the desired transformations occur at the intended positions without interference from other reactive sites in the molecule.

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in modern organic synthesis, offering efficient and selective methods for bond formation.

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful alternatives for several steps in the synthesis of this compound. For the crucial C-O ether bond formation, palladium or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig etherification) could be envisioned between an aryl halide and 3-phenylpropanol.

Furthermore, transition metals are instrumental in the synthesis of benzylic alcohol derivatives. Palladium/copper co-catalyzed asymmetric benzylic substitution reactions have been developed for the stereodivergent synthesis of chiral benzylic alcohols nih.gov. While the target molecule is achiral, these methods highlight the power of transition metal catalysis in constructing benzylic C-O bonds.

Iron-catalyzed dehydrative etherification of benzyl alcohols with other alcohols presents another catalytic route to benzylic ethers researchgate.net. Zinc and copper complexes have also been shown to catalyze the dehydrative thioetherification of alcohols, a related transformation that underscores the utility of these metals in promoting C-heteroatom bond formation chemrevlett.com. The oxidation of benzylic methylenes to ketones, a related transformation, can also be achieved using copper or iron catalysts with molecular oxygen beilstein-journals.org.

These catalytic methods, while not always directly applied in the simplest synthetic routes to this compound, represent a significant area of research that could lead to more efficient and sustainable synthetic strategies.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis. Its application can be envisioned in the reduction step of the synthesis of this compound.

The reduction of the intermediate aldehyde, 3-(3-Phenylpropoxy)benzaldehyde, to this compound is a critical step where organocatalysis can be effectively applied. While traditional methods often rely on stoichiometric metal hydride reagents like sodium borohydride, organocatalytic approaches offer milder conditions and different reactivity profiles. One prominent strategy involves the use of a borane source, such as catecholborane, activated by a chiral or achiral organocatalyst. Bifunctional thiourea-amine catalysts, for example, can activate both the borane reagent and the aldehyde substrate simultaneously. nih.gov The thiourea moiety activates the carbonyl group through hydrogen bonding, while the amine base activates the borane, enhancing the hydride transfer's nucleophilicity. nih.gov

N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for various transformations, including redox reactions. rsc.orgacs.org While often used for oxidative esterification, the principles of NHC catalysis, involving the formation of Breslow intermediates, could potentially be adapted for reductive processes under specific conditions, although this is a less common application for simple aldehyde reductions. rsc.org

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles is paramount in modern synthetic design to minimize environmental impact. The synthesis of this compound can be made significantly more sustainable by addressing factors such as atom economy, solvent choice, and catalyst efficiency.

The etherification step, likely a Williamson ether synthesis, is a key target for green improvements. The classical approach generates a stoichiometric amount of salt byproduct (e.g., NaBr), resulting in poor atom economy. wikipedia.org Greener alternatives focus on catalytic methods and improved reaction media.

Phase-Transfer Catalysis (PTC): This technique is highly effective for the etherification of phenols. phasetransfercatalysis.comjetir.org PTC facilitates the reaction between two immiscible phases (e.g., an aqueous base and an organic substrate). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide anion from the aqueous phase to the organic phase to react with the alkyl halide. This method often allows for the use of water as a solvent, eliminates the need for anhydrous organic solvents, and can proceed under milder conditions with lower energy consumption. phasetransfercatalysis.comresearchgate.net

Solvent-Free Conditions: The etherification can be performed under solvent-free conditions, further enhancing its green profile. For instance, using polyethylene glycol (PEG) as a phase-transfer catalyst can enable the reaction to proceed efficiently without any additional solvent. tandfonline.com

Alternative Alkylating Agents: To circumvent the salt waste issue entirely, catalytic versions of the Williamson synthesis have been developed using weaker, more environmentally benign alkylating agents like carboxylic acid esters at high temperatures, a process that generates water as the only byproduct. acs.org

For the reduction step, the use of catalytic methods over stoichiometric reagents is a core green principle. Catalytic hydrogenation is an option, but organocatalytic and biocatalytic reductions are particularly attractive as they avoid high-pressure equipment and often use more benign reagents. scielo.org.mx

Table 1: Comparison of Synthetic Routes for Etherification

ParameterClassical Williamson SynthesisGreen PTC-Mediated Synthesis
BaseStrong base (e.g., NaH)Aqueous NaOH or K2CO3
SolventAnhydrous polar aprotic (e.g., DMF, THF)Water or solvent-free
ByproductStoichiometric salt waste (e.g., NaBr)Stoichiometric salt waste (recyclable catalyst)
Atom EconomyLowLow, but with improved overall process
ConditionsOften requires elevated temperaturesMilder conditions, often room temperature

Stereoselective Synthesis Considerations (If applicable to related chiral intermediates/derivatives)

The target molecule, this compound, is achiral. However, stereoselective synthesis is highly relevant for the preparation of chiral derivatives, which are often of significant interest in medicinal chemistry and materials science. A closely related chiral analogue is 1-[3-(3-phenylpropoxy)phenyl]ethanol , which contains a stereogenic center at the benzylic carbon. The synthesis of this compound would typically proceed via the asymmetric reduction of the corresponding prochiral ketone, 3'-(3-phenylpropoxy)acetophenone .

This transformation is a classic example of where modern stereoselective synthesis excels, with both organocatalytic and biocatalytic methods providing powerful tools for controlling the stereochemical outcome.

Organocatalytic Asymmetric Reduction: A variety of chiral organocatalysts can effectively reduce prochiral ketones to enantioenriched secondary alcohols. rsc.org

Oxazaborolidines (CBS Catalysts): The Corey-Bakshi-Shibata (CBS) reduction is a well-established method that uses a chiral oxazaborolidine catalyst with a borane source to achieve high enantioselectivity for a wide range of ketones. youtube.com

Bifunctional Catalysts: Chiral thiourea-amine and amino-amide organocatalysts can activate both the ketone and a hydride source (e.g., catecholborane), leading to highly enantioselective reductions. nih.govrsc.org

Chiral Phosphoric Acids: These catalysts have also been employed for the asymmetric reduction of ketones, demonstrating the versatility of Brønsted acid catalysis in stereoselective synthesis. researchgate.net

Biocatalytic Asymmetric Reduction: Biocatalysis offers an exceptionally green and highly selective method for producing chiral alcohols. encyclopedia.pub Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often found in microorganisms like yeast or bacteria, can reduce ketones with near-perfect enantioselectivity. rsc.org These reactions are typically run in water under mild conditions. Whole-cell biocatalysis, using organisms like Pichia glucozyma or even grated carrots (Daucus carota), provides a cost-effective and operationally simple approach, as it circumvents the need for enzyme purification. researchgate.netrsc.org The choice of biocatalyst can often determine which enantiomer of the alcohol is produced. rsc.orgtandfonline.com

Table 2: Catalytic Systems for Asymmetric Reduction of Prochiral Ketone Precursors

Catalyst TypeSpecific Catalyst/SystemSubstrate TypeTypical YieldTypical Enantiomeric Excess (ee)
OrganocatalystCBS (Oxazaborolidine) CatalystAryl Alkyl KetonesHigh>95%
OrganocatalystChiral Thiourea-Amine + CatecholboraneAryl Alkyl KetonesGood to High90-99%
BiocatalystKetoreductase (KRED) from Pichia glucozymaAcetophenone DerivativesVariable to High>99%
BiocatalystWhole-cell Daucus carota (carrot)AcetophenoneModerate to Good~86%
BiocatalystADH from Rhodococcus erythropolisSubstituted AcetophenonesHigh>99% (S-enantiomer)

Chemical Reactivity and Transformations of 3 3 Phenylpropoxy Phenyl Methanol

Oxidation Reactions of the Methanol (B129727) Functionality

The primary alcohol group in [3-(3-Phenylpropoxy)phenyl]methanol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), are commonly employed for the selective oxidation of primary alcohols to aldehydes. In a typical procedure, treatment of a benzylic alcohol with PCC in a solvent like dichloromethane at room temperature yields the corresponding benzaldehyde. Similarly, the Swern oxidation, which utilizes oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine, is another effective method for this transformation.

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol to a carboxylic acid. These reactions are often carried out under more vigorous conditions, such as heating in the presence of a strong acid or base.

The choice of oxidant and reaction conditions is crucial to achieve the desired product selectivity. The table below summarizes typical oxidation reactions applicable to the methanol functionality of this compound, based on known transformations of similar benzylic alcohols.

Oxidizing AgentProductTypical Conditions
Pyridinium chlorochromate (PCC)3-(3-Phenylpropoxy)benzaldehydeCH₂Cl₂, room temperature
Dess-Martin periodinane (DMP)3-(3-Phenylpropoxy)benzaldehydeCH₂Cl₂, room temperature
Swern Oxidation3-(3-Phenylpropoxy)benzaldehyde(COCl)₂, DMSO, Et₃N, -78 °C to room temperature
Potassium permanganate (KMnO₄)3-(3-Phenylpropoxy)benzoic acidBasic solution, heat
Chromic acid (H₂CrO₄)3-(3-Phenylpropoxy)benzoic acidAcetone, H₂SO₄ (Jones oxidation)

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to form a variety of derivatives.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. For more sensitive substrates or to achieve higher yields, the use of acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine is preferred. These reactions are generally efficient and proceed under mild conditions.

Etherification can be accomplished through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, benzyl (B1604629) alcohols can be converted to their corresponding ethers under acidic conditions with another alcohol, or through reactions with alkylating agents in the presence of a suitable catalyst.

The following table outlines common methods for the esterification and etherification of the hydroxyl group in this compound.

Reaction TypeReagentsProduct Type
Esterification
FischerR-COOH, H₂SO₄ (catalytic)Ester
Acyl ChlorideR-COCl, PyridineEster
Acid Anhydride(R-CO)₂O, Pyridine or DMAPEster
Etherification
Williamson1. NaH, 2. R-X (alkyl halide)Ether
Acid-catalyzedR-OH, H₂SO₄ (catalytic)Ether

Aromatic Substitution Reactions of the Phenyl Rings

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution reactions. The substitution pattern is directed by the existing substituents on each ring.

The phenyl ring bearing the hydroxymethyl and phenylpropoxy groups has two activating, ortho-, para-directing groups. The phenylpropoxy group is an alkoxy group, which is a strong activator, while the hydroxymethyl group is a weak activator. The combined effect of these groups will direct incoming electrophiles primarily to the positions ortho and para to the phenylpropoxy group. Steric hindrance from the bulky phenylpropoxy group may influence the regioselectivity of the substitution.

The terminal phenyl ring of the phenylpropoxy chain is unsubstituted and will undergo electrophilic aromatic substitution at the ortho, meta, and para positions, with the ortho and para isomers generally being the major products due to statistical factors and the slight activating nature of the alkyl chain.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. The conditions for these reactions must be chosen carefully to avoid side reactions involving the benzylic alcohol functionality.

Reaction TypeReagentsExpected Major Products on the Substituted Ring
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Bromo or Chloro derivatives at ortho/para positions
NitrationHNO₃, H₂SO₄Nitro derivatives at ortho/para positions
SulfonationSO₃, H₂SO₄Sulfonic acid derivatives at ortho/para positions
Friedel-Crafts AlkylationR-Cl, AlCl₃Alkyl derivatives at ortho/para positions
Friedel-Crafts AcylationR-COCl, AlCl₃Acyl derivatives at ortho/para positions

Functional Group Interconversions on the Phenylpropoxy Chain

The phenylpropoxy chain offers several possibilities for functional group interconversions, primarily involving the ether linkage and the terminal phenyl ring.

One of the most common transformations is the cleavage of the ether bond . This can be achieved using strong acids such as HBr or HI, or with Lewis acids like boron tribromide (BBr₃). nih.govnih.govsci-hub.se Cleavage of the aryl ether bond with BBr₃ is a widely used method in organic synthesis. nih.govnih.govsci-hub.se This reaction would yield 3-(hydroxymethyl)phenol and 1-bromo-3-phenylpropane.

The terminal phenyl ring can undergo various modifications. For instance, catalytic hydrogenation can reduce the phenyl ring to a cyclohexyl ring, although this typically requires harsh conditions (high pressure and temperature) and a suitable catalyst like rhodium on carbon.

Halogenation of the benzylic position of the propane chain is also a possibility under radical conditions (e.g., using N-bromosuccinimide and a radical initiator), although this might compete with reactions at the other benzylic position.

Rearrangement Reactions Involving the this compound Skeleton

While less common for this specific structure, skeletal rearrangements can be induced under certain conditions. Acid-catalyzed dehydration of the benzylic alcohol can lead to the formation of a carbocation. This carbocation could potentially undergo rearrangement, although in the absence of suitably positioned migrating groups, elimination to form a styrene derivative or polymerization is more likely.

Under strongly acidic conditions, a Fries-type rearrangement of a potential ester derivative could be envisioned, where an acyl group migrates from the phenolic oxygen (if the ether were cleaved and the alcohol acylated) to the aromatic ring. However, for the intact this compound, significant skeletal rearrangements are not typically expected under standard synthetic conditions.

Metalation and Cross-Coupling Reactions

The aryl rings and the benzylic alcohol functionality of this compound can participate in metal-catalyzed cross-coupling reactions.

The hydroxyl group of the benzylic alcohol can be converted into a better leaving group, such as a tosylate or mesylate, which can then be subjected to cross-coupling reactions. For instance, a tosylated derivative could undergo a Suzuki coupling with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond. nih.gov Similarly, other cross-coupling reactions like the Heck, Stille, or Sonogashira reactions could be employed on a halogenated derivative of the aromatic rings.

Directed ortho-metalation is another powerful tool for the functionalization of aromatic rings. The ether oxygen or the hydroxyl group could potentially direct the lithiation of the aromatic ring to the ortho position, allowing for the introduction of various electrophiles. researchgate.net

The following table provides examples of potential cross-coupling reactions involving derivatives of this compound.

Reaction NameCoupling PartnersCatalyst/ReagentsProduct Type
Suzuki CouplingAryl-Br/OTf derivative + R-B(OH)₂Pd catalyst, baseBiaryl or alkyl-aryl derivative
Heck ReactionAryl-Br/I derivative + AlkenePd catalyst, baseSubstituted alkene
Stille CouplingAryl-Br/I/OTf derivative + R-Sn(Alkyl)₃Pd catalystBiaryl or alkyl/vinyl-aryl derivative
Sonogashira CouplingAryl-Br/I derivative + Terminal alkynePd catalyst, Cu(I) co-catalyst, baseAryl-alkyne derivative

Derivatization and Analog Development Based on 3 3 Phenylpropoxy Phenyl Methanol

Design Principles for Structural Analogs

The design of structural analogs of [3-(3-Phenylpropoxy)phenyl]methanol is guided by established principles of medicinal chemistry aimed at modulating physicochemical properties and exploring new chemical space. Key strategies include modifying steric bulk, electronic properties, and hydrogen bonding capabilities.

Alterations to the phenylpropoxy chain, such as increasing or decreasing its length, can influence the molecule's flexibility and its ability to interact with biological targets. The substitution pattern on both phenyl rings is another critical area for modification. Introducing electron-withdrawing or electron-donating groups can alter the electronic distribution of the molecule, potentially impacting its binding affinity and metabolic stability. For instance, the replacement of hydrogen with fluorine can enhance metabolic stability and binding affinity due to the strong carbon-fluorine bond and fluorine's ability to participate in favorable interactions. nih.gov

Furthermore, the hydroxymethyl group can be modified to explore different hydrogen bonding interactions or to serve as a handle for conjugation. The ether linkage itself, while generally stable, can be a target for bioisosteric replacement to improve properties such as solubility or to introduce novel structural motifs.

Synthetic Strategies for Homologs and Isomers

The synthesis of homologs and positional isomers of this compound relies on fundamental organic reactions, primarily ether synthesis and functional group manipulations.

Homologs , which differ in the length of the alkyl chain, can be synthesized through Williamson ether synthesis. This involves the reaction of 3-hydroxybenzyl alcohol (or a protected version) with a homologous series of ω-phenylalkyl halides (e.g., 4-phenylbutyl bromide or 2-phenylethyl bromide). The choice of base and reaction conditions is crucial to ensure efficient O-alkylation. google.com

A general synthetic route to access these analogs is outlined below:

Starting MaterialReagentProduct
3-Hydroxybenzyl alcohol1-Bromo-3-phenylpropane, Base (e.g., K2CO3)This compound
3-Hydroxybenzyl alcohol1-Bromo-4-phenylbutane, Base[3-(4-Phenylbutoxy)phenyl]methanol (Homolog)
4-Hydroxybenzyl alcohol1-Bromo-3-phenylpropane, Base[4-(3-Phenylpropoxy)phenyl]methanol (Isomer)
2-Hydroxybenzyl alcohol1-Bromo-3-phenylpropane, Base[2-(3-Phenylpropoxy)phenyl]methanol (Isomer)

Introduction of Heteroatoms into the this compound Scaffold

Incorporating heteroatoms such as nitrogen, oxygen, or sulfur into the this compound scaffold can significantly alter its properties, including polarity, hydrogen bonding capacity, and metabolic stability.

Nitrogen can be introduced into the phenylpropoxy chain by synthesizing analogs with amino or amido linkages. For example, reacting 3-aminophenol (B1664112) with a suitable phenyl-substituted electrophile could be a route to introduce a nitrogen atom.

Oxygen can be further incorporated by creating analogs with polyether chains or by introducing additional hydroxyl groups on the phenyl rings. The synthesis of such compounds could involve the use of starting materials with multiple hydroxyl groups.

Sulfur can be introduced to create thioether or sulfone analogs. Thioethers can be synthesized by the reaction of a thiophenol with an appropriate alkyl halide. msu.edubritannica.compressbooks.publibretexts.org Sulfides are known to be more nucleophilic than their ether counterparts. msu.edu Subsequent oxidation of the thioether would yield the corresponding sulfoxide (B87167) and sulfone. pressbooks.pub These modifications can impact the geometry and electronic nature of the linker.

Conjugation Chemistry for Advanced Research Probes

The hydroxymethyl group on the this compound scaffold serves as a convenient handle for conjugation to various reporter molecules, facilitating its use as a research probe.

Fluorescent Labeling: The primary alcohol can be derivatized to attach fluorescent probes. One common strategy involves converting the alcohol to a more reactive group, such as an azide (B81097) or an alkyne, for subsequent "click chemistry" ligation with a fluorescent dye. nih.gov Alternatively, direct coupling methods using activated esters of fluorescent dyes can be employed. The choice of fluorophore (e.g., coumarin, fluorescein, or rhodamine derivatives) will depend on the specific experimental requirements, such as the desired excitation and emission wavelengths. acs.orgresearchgate.net

Biotinylation: For use in affinity-based studies, biotin (B1667282) can be conjugated to the molecule. axispharm.comoregonstate.eduwikipedia.orgnih.gov This typically involves activating the biotin molecule as an N-hydroxysuccinimide (NHS) ester and reacting it with an amino-functionalized derivative of the parent compound. The hydroxymethyl group can be converted to an amine through a variety of synthetic methods to facilitate this conjugation. The high affinity of biotin for streptavidin and avidin (B1170675) allows for the detection and isolation of target molecules. axispharm.comoregonstate.eduwikipedia.org

Probe TypeConjugation Strategy
Fluorescent ProbeActivation of the hydroxyl group followed by reaction with an amine- or azide-functionalized fluorophore.
BiotinConversion of the hydroxyl group to an amine, followed by reaction with an activated biotin derivative (e.g., Biotin-NHS).

Scaffold Hopping and Bioisosteric Replacements (Excluding direct biological outcome/activity discussion)

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to explore novel chemical space and to fine-tune molecular properties. researchgate.netacs.orgnih.gov

Scaffold Hopping: This involves replacing the central diaryl ether-like core of this compound with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. For diaryl ether motifs, common scaffold hops include replacing one of the phenyl rings with a heterocycle or replacing the ether linkage with a different linker. researchgate.netacs.org This can lead to compounds with improved synthetic accessibility or different intellectual property landscapes.

Bioisosteric Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. In the context of this compound, several bioisosteric replacements can be considered:

Ether Linkage: The ether oxygen can be replaced with other divalent linkers such as a thioether (-S-), a sulfoxide (-SO-), a sulfone (-SO2-), an amine (-NH-), or a methylene (B1212753) (-CH2-). cambridgemedchemconsulting.com Heteroaromatic rings like 1,3,4-oxadiazole (B1194373) have also been used as metabolically stable bioisosteres for ester linkages, a strategy that could be adapted for ether linkages. jst.go.jpnih.gov

Phenyl Rings: The phenyl rings can be replaced by various heteroaromatic rings (e.g., pyridine, thiophene) or by non-aromatic cyclic systems (e.g., cyclohexane). cambridgemedchemconsulting.com

Hydroxymethyl Group: The hydroxymethyl group can be replaced with other hydrogen bond donors or acceptors, such as a primary amide (-CONH2) or a sulfonamide (-SO2NH2).

These strategic modifications, guided by the principles of medicinal chemistry, allow for the systematic exploration of the chemical space around the this compound scaffold, paving the way for the development of novel and improved chemical entities.

Advanced Applications of 3 3 Phenylpropoxy Phenyl Methanol in Complex Molecule Synthesis

Utilization as a Precursor in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, the selection of an appropriate starting material is paramount to the efficiency and success of the synthetic route. [3-(3-Phenylpropoxy)phenyl]methanol, with its distinct functional groups—a primary alcohol and an ether linkage—presents itself as a valuable intermediate. The hydroxyl group can be readily transformed into a variety of other functional groups, serving as a handle for chain extension or the introduction of new molecular fragments.

Table 1: Potential Transformations of the Hydroxyl Group in this compound

Starting MaterialReagent(s)Product Functional GroupPotential Subsequent Reactions
This compoundPCC, CH₂Cl₂AldehydeWittig, Grignard, Reductive Amination
This compoundKMnO₄, H₂O/heatCarboxylic AcidAmide Coupling, Esterification
This compoundSOCl₂, pyridineAlkyl ChlorideNucleophilic Substitution
This compoundPBr₃Alkyl BromideNucleophilic Substitution

Role in the Construction of Macrocyclic Structures

Macrocycles, large cyclic molecules, are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to biological targets with high affinity and selectivity. The structure of this compound provides a flexible yet pre-organizable backbone that could be exploited in the synthesis of macrocyclic structures.

The synthesis of macrocycles often involves an intramolecular cyclization reaction of a long-chain precursor. The bifunctional nature of derivatives of this compound could be strategically employed in such cyclizations. For example, after converting the hydroxyl group to a reactive species (e.g., an alkyl halide) and introducing another reactive site at the terminal phenyl ring of the phenylpropoxy group (e.g., a hydroxyl or amino group), an intramolecular etherification or amination could lead to the formation of a macrocycle. The phenylpropoxy chain would act as a flexible linker, influencing the size and conformation of the resulting macrocyclic cavity.

Application in Polymer Chemistry (As a monomer or building block for specialized polymers)

The designation of this compound as a potential monomer for Covalent Organic Frameworks (COFs) by chemical suppliers is a strong indicator of its utility in polymer chemistry. bldpharm.com COFs are a class of porous crystalline polymers with well-defined structures, and their properties are dictated by the geometry and functionality of their monomeric building blocks.

The hydroxyl group of this compound, or a derivative thereof, could participate in polymerization reactions. For instance, condensation reactions with other polyfunctional monomers could lead to the formation of polyesters or polyethers. The bulky and flexible phenylpropoxy side chain would influence the packing of the polymer chains, potentially leading to materials with interesting properties such as increased solubility in organic solvents or modified thermal characteristics. In the context of COFs, the rigid phenyl ring provides a stable node for framework construction, while the phenylpropoxy group could be directed into the pores of the framework, functionalizing the internal surface and influencing the material's adsorption and catalytic properties.

Table 2: Potential Polymerization Applications

Polymer TypePolymerization ReactionRole of this compound derivativePotential Polymer Properties
PolyesterCondensation with a dicarboxylic acidDiol monomerModified thermal stability, solubility
PolyetherWilliamson ether synthesis with a dihalideDiol monomerIncreased flexibility, altered refractive index
Covalent Organic FrameworkCondensation with a polyfunctional linkerFunctionalized monomerTunable porosity, specific surface interactions

Integration into Supramolecular Assemblies

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. The structure of this compound contains elements that can participate in such interactions. The aromatic rings can engage in π-π stacking, while the ether and hydroxyl oxygens can act as hydrogen bond acceptors.

These non-covalent interactions can be harnessed to direct the self-assembly of this compound or its derivatives into well-defined supramolecular structures such as liquid crystals, gels, or molecular capsules. The phenylpropoxy chain, in particular, could play a crucial role in controlling the packing and organization of these assemblies, potentially leading to materials with responsive properties that can be modulated by external stimuli.

Use in Combinatorial Chemistry Libraries (Focus on synthetic methodology)

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large libraries of related compounds for high-throughput screening. The scaffold of this compound is well-suited for the generation of such libraries.

The synthetic methodology would involve the parallel modification of the key functional groups. The hydroxyl group can be reacted with a diverse set of carboxylic acids to generate a library of esters, or with various isocyanates to produce a library of carbamates. Furthermore, functionalization of the terminal phenyl ring of the phenylpropoxy group with different substituents would introduce another point of diversity. This multi-dimensional approach would allow for the creation of a large and structurally diverse library of compounds based on the this compound core, facilitating the exploration of structure-activity relationships in the search for new bioactive molecules.

Molecular Interactions and Preclinical Research Applications of 3 3 Phenylpropoxy Phenyl Methanol and Its Analogs

Ligand Design Strategies Based on the [3-(3-Phenylpropoxy)phenyl]methanol Scaffold

The design of ligands incorporating the phenylpropoxy-phenyl structural motif is often aimed at optimizing interactions within the binding pockets of biological targets. The flexible three-carbon propoxy linker allows the terminal phenyl group to explore and occupy hydrophobic subpockets, while the central phenyl ring and its substituents (like the methanol (B129727) group in the parent compound) can be positioned to form other key interactions, such as hydrogen bonds.

Researchers have utilized this scaffold in the design of novel bioactive compounds. For instance, in the development of survivin inhibitors, a unique oxyquinoline scaffold was modified by incorporating a phenylpropoxy group to enhance anti-proliferative properties. plos.org This strategy aimed to explore structure-activity relationships (SAR) by modifying what was designated the "C ring" moiety of a lead compound, UC-112. plos.org Similarly, the diaryl ether motif is central to the design of ligands for palladium-catalyzed reactions, where modifications to the scaffold have been shown to enable unprecedented reactivities. acs.org In the field of opioid receptor modulation, the introduction of a bulky 14-phenylpropoxy group onto the morphinan (B1239233) scaffold was a key design strategy to create additional ligand-receptor interactions and enhance binding affinity and potency. nih.govnih.gov This modification highlights a strategy where increasing the bulk and hydrophobic character of a substituent can lead to profound changes in pharmacological profile. nih.gov

Structure-Activity Relationship (SAR) Studies for Analogs

SAR studies on analogs containing the phenylpropoxy moiety reveal the critical role of this group in modulating biological activity. The length and nature of the alkoxy chain and the terminal aromatic ring are key determinants of potency and selectivity.

In a series of 14-oxygenated N-methylmorphinan-6-ones, replacing smaller alkoxy groups with a phenylpropoxy group at the 14-position had a major impact on opioid receptor interaction. nih.gov While this substitution significantly increased affinity for the µ-opioid receptor (MOR), it also enhanced affinity for the delta (DOR) and kappa (KOR) receptors, leading to a reduction or complete loss of µ-selectivity. nih.govacs.org For example, the 14-phenylpropoxy-5-methyl-substituted derivative (PPOM) showed extremely high affinity for the MOR but was less selective compared to analogs with smaller substituents. nih.gov

In the context of survivin inhibitors, replacing the phenyl ring of a lead compound with a cyclohexyl ring resulted in increased activity, whereas replacing it with smaller aliphatic chains (methyl, ethyl, n-propyl) decreased activity. plos.org This suggests that a substantial ring system at this position is crucial for the compound's anti-proliferative effects. plos.org Furthermore, adding substituents to the terminal phenyl ring of the phenylpropoxy group was generally favorable for activity. plos.org In a different series of compounds designed as store-operated calcium entry (SOCE) inhibitors, the presence of a methoxy (B1213986) group on the phenylpropoxy side chain was found to influence inhibitory activity. mdpi.com

Receptor Binding Affinity Studies (In vitro, non-human)

The phenylpropoxy moiety has been shown to be a key contributor to high receptor affinity in several classes of compounds, particularly opioid receptor modulators. In vitro radioligand binding assays using rat brain membranes have been employed to determine the binding affinities of these analogs.

The introduction of a 14-phenylpropoxy group into various morphinan structures consistently results in high-affinity binding to the µ-opioid receptor. For instance, the compound designated PPOM, a 14-phenylpropoxy-5-methyl-substituted morphinan, binds with extremely high affinity to the MOR. nih.govacs.org However, this modification also confers high affinity for delta and kappa opioid receptors, thereby reducing its selectivity for the µ-opioid receptor. nih.govacs.org

Below is a table summarizing the binding affinities (Ki, nM) of representative morphinan analogs incorporating a phenylpropoxy group compared to the parent structures and morphine.

Compoundµ-OR Ki (nM)δ-OR Ki (nM)κ-OR Ki (nM)µ-OR Selectivity (δ/µ)µ-OR Selectivity (κ/µ)
Morphine 2.4467365195152
14-O-Benzyloxymetopon (4b) 0.054.32.08640
PPOM (5) 0.030.110.123.74
Data sourced from Noha et al. (2021). nih.govacs.org

Enzymatic Interaction Studies (In vitro, non-human)

While specific enzymatic interaction studies for this compound are not documented, research on structurally related diaryl ether compounds provides insights. Diaryl ethers are a known class of inhibitors for various enzymes. For example, derivatives of the diaryl ether triclosan (B1682465) have been investigated as inhibitors of malarial enoyl acyl carrier protein reductase (ENR). nih.gov The binding of these inhibitors often involves the diaryl ether scaffold fitting into a specific active site, with the ether linkage providing a torsionally flexible hinge that allows the two aromatic rings to adopt an optimal, low-energy conformation to bind the target. nih.gov The interactions are typically dominated by hydrophobic contacts within the enzyme's binding pocket.

Mechanism of Action Investigations at the Molecular Level (Preclinical, non-human systems)

In preclinical studies, analogs featuring the phenylpropoxy group have demonstrated distinct mechanisms of action at the molecular level.

For the 14-phenylpropoxy-substituted morphinans, the mechanism involves potent agonism at the µ-opioid receptor. nih.gov In vitro assays, such as the [³⁵S]GTPγS binding assay, have confirmed that these compounds act as agonists at µ and δ receptors. nih.gov The activation of the µ-opioid receptor by these agonists initiates a signaling cascade that leads to their powerful analgesic effects observed in animal models. nih.govnih.gov The interaction with the receptor is understood to be facilitated by the bulky phenylpropoxy group making additional favorable contacts within the receptor's binding site. nih.gov

In a different context, analogs of the survivin inhibitor UC-112, which incorporate a phenylpropoxy group, exert their anticancer effects by selectively inhibiting the expression of survivin, a protein that is critical for regulating cell division and inhibiting apoptosis. plos.org The downregulation of survivin by these compounds leads to the induction of strong cancer cell apoptosis. plos.org

Computational Docking and Molecular Dynamics Simulations

Computational methods have been instrumental in elucidating the molecular interactions of analogs containing a phenylpropoxy group. Molecular docking and molecular dynamics (MD) simulations have been particularly useful in understanding the binding of 14-phenylpropoxy-substituted morphinans to the µ-opioid receptor (MOR). nih.govacs.org

Docking studies revealed that the morphinan scaffold orients within the MOR binding pocket to allow the basic nitrogen to form a critical charge-enhanced hydrogen bond with the key residue D147. nih.govacs.org The phenolic hydroxyl group participates in a water-mediated hydrogen bond network with H297. nih.govacs.org The bulky 14-phenylpropoxy group extends into a hydrophobic region of the binding pocket, forming favorable van der Waals contacts with residues such as M151, V236, I296, and V300. nih.govacs.org These additional hydrophobic interactions, facilitated by the phenylpropoxy substituent, are thought to be responsible for the extremely high affinity and potency of these agonists. nih.gov

MD simulations further suggest that these interactions are stable and that the ligand-receptor complex maintains these key contacts over time. nih.gov These computational approaches have provided a structural rationale for the observed SAR and have been crucial for understanding how small chemical modifications can lead to significant changes in receptor affinity and selectivity. nih.govacs.org Similarly, docking studies on phenoxy derivatives as PPAR agonists have been used to investigate interactions with the corresponding receptors, confirming that the compounds fit well into the active cavities. nih.govoncotarget.com

Theoretical and Computational Investigations of 3 3 Phenylpropoxy Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about electron distribution and energy. nih.gov

An important aspect of electronic structure analysis is the calculation of atomic charges, which can be performed using various schemes like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. nih.gov This data helps in identifying electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its reactivity. For instance, the oxygen atoms of the ether and alcohol groups are expected to carry partial negative charges, while the carbinol carbon and the carbons attached to the oxygen atoms would be electropositive.

Table 1: Illustrative Calculated Electronic Properties of [3-(3-Phenylpropoxy)phenyl]methanol using DFT (B3LYP/6-31G ))**

PropertyCalculated Value
Total Energy (Hartree)-768.xxxx
Dipole Moment (Debye)2.xx
Polarizability (a.u.)20x.xx
Mulliken Charge on O(ether)-0.5xx
Mulliken Charge on O(alcohol)-0.6xx
Mulliken Charge on C(carbinol)+0.2xx

Note: The values in this table are illustrative and represent typical outcomes of such calculations.

Conformational Analysis and Energy Minimization Studies

The flexibility of the phenylpropoxy chain in this compound gives rise to a multitude of possible conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is often achieved through a combination of molecular mechanics (MM) and quantum mechanics (QM) methods. acs.orgresearchgate.net

A systematic conformational search can be initiated using MM force fields (e.g., MMFF94) to rapidly explore the potential energy surface and identify low-energy conformers. acs.org The geometries of these initial structures are then refined using more accurate QM methods, such as DFT, to obtain reliable energies and geometries. The results of such a study would be a set of stable conformers and their corresponding Boltzmann populations at a given temperature, indicating the probability of finding the molecule in each conformation.

For this compound, the key degrees of freedom are the torsion angles around the C-O and C-C single bonds of the propoxy linker. The relative orientation of the two phenyl rings and the conformation of the hydroxymethyl group are also critical. Understanding the preferred conformations is essential as they can influence the molecule's physical properties and its ability to interact with other molecules.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1 (Global Minimum)0.0045.x
20.7520.x
31.2010.x
41.805.x

Note: This table presents a hypothetical outcome of a conformational analysis study.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties. core.ac.uk The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich phenyl rings and the oxygen atoms, while the LUMO may be distributed over the aromatic systems. A small HOMO-LUMO gap would suggest higher reactivity. nih.gov

Another valuable application of MO theory is the generation of Molecular Electrostatic Potential (MEP) maps. nih.gov These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of negative (electron-rich, nucleophilic) and positive (electron-poor, electrophilic) potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms and positive potential near the hydroxyl proton and the aromatic protons.

Table 3: Illustrative Frontier Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.xx
LUMO-0.xx
HOMO-LUMO Gap5.xx

Note: These values are for illustrative purposes and represent typical results from DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways. nih.gov For this compound, several reactions could be studied, such as the oxidation of the alcohol to an aldehyde or carboxylic acid, or etherification of the hydroxyl group.

To study a reaction mechanism, computational chemists model the potential energy surface along the reaction coordinate. This involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface, and calculating its energy. mdpi.com The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located TS connects the reactants and products.

For example, the oxidation of the benzylic alcohol in this compound could be modeled. Different oxidizing agents and reaction conditions could be simulated to understand the most favorable pathway. The calculations could help to distinguish between different possible mechanisms, such as a concerted or a stepwise process. researchgate.net

Table 4: Hypothetical Activation Energies for a Proposed Reaction of this compound

Reaction StepReactantTransition StateProductActivation Energy (kcal/mol)
Alcohol OxidationThis compoundTS1[3-(3-Phenylpropoxy)phenyl]carbaldehyde25.x

Note: This is a hypothetical example to illustrate the type of data obtained from reaction mechanism studies.

Predictive Modeling for Novel Derivatization (Excluding biological predictions related to human outcomes)

Computational methods can be used to predict the properties of novel derivatives of this compound, guiding synthetic efforts towards compounds with desired characteristics. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their activity or property. nih.govnih.gov

For this compound, one could build a QSAR/QSPR model to predict properties such as solubility, lipophilicity (logP), or antioxidant potential of its derivatives. This would involve generating a set of virtual derivatives by modifying the parent structure (e.g., by introducing different substituents on the phenyl rings). For each derivative, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature.

A statistical model, such as multiple linear regression or a machine learning algorithm, would then be trained on a dataset of known compounds to establish a mathematical relationship between the descriptors and the property of interest. This model could then be used to predict the properties of new, unsynthesized derivatives of this compound. This predictive capability allows for the in-silico screening of large numbers of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Table 5: Illustrative Descriptors for QSAR/QSPR Modeling of this compound Derivatives

DerivativeLogP (Predicted)HOMO (eV)Molecular Weight
Parent Compound3.xx-6.xx242.31
4'-Fluoro derivative3.xx-6.xx260.30
4-Methoxy derivative3.xx-5.xx272.34

Note: The predicted values in this table are for illustrative purposes to demonstrate the output of a QSPR model.

Advanced Analytical Methodologies for Research on 3 3 Phenylpropoxy Phenyl Methanol and Its Derivatives

High-Resolution Spectroscopic Techniques (e.g., 2D NMR, advanced mass spectrometry for fragmentation pathway elucidation)

High-resolution spectroscopic techniques are indispensable for the unambiguous structural determination of [3-(3-Phenylpropoxy)phenyl]methanol. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and advanced mass spectrometry are particularly powerful in this regard.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR)

While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for definitive assignments of all proton and carbon signals, especially in complex derivatives.

HSQC correlates directly bonded proton and carbon atoms, allowing for the precise assignment of which proton is attached to which carbon. For this compound, this would confirm the connectivity of the methylene (B1212753) protons to their respective carbons in the phenylpropoxy chain and the benzylic alcohol moiety.

Illustrative 2D NMR Correlation Data for this compound:

Proton (¹H) SignalCorrelated Carbon (¹³C) Signal (HSQC)Key Correlated Carbon (¹³C) Signals (HMBC)
Benzylic CH₂OH~65 ppmAromatic C1, C2, C6
O-CH₂ (propoxy)~69 ppmAromatic C3 (of the substituted ring)
CH₂ (central propoxy)~31 ppmO-CH₂, Phenyl C1 (of the terminal ring)
CH₂ (terminal propoxy)~32 ppmPhenyl C1 (of the terminal ring)
Aromatic ProtonsAromatic CarbonsOther Aromatic Carbons, Benzylic CH₂OH, O-CH₂

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Advanced Mass Spectrometry

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), are employed to elucidate the fragmentation pathways of this compound. This information is critical for confirming the molecular structure and identifying unknown impurities or metabolites. The fragmentation of ethers often involves cleavage of the C-O bond and α-cleavage relative to the oxygen atom. whitman.eduscribd.com For aryl ethers, cleavage of the bond beta to the aromatic ring is also a common fragmentation pathway. whitman.edumiamioh.edu

Predicted Key Fragmentation Pathways for this compound:

Loss of the phenylpropoxy group: Cleavage of the ether bond would result in a fragment corresponding to the [3-(hydroxymethyl)phenyl] cation.

Cleavage within the propoxy chain: Fragmentation at the C-C bonds of the propoxy chain would lead to characteristic losses.

Formation of a tropylium (B1234903) ion: Rearrangement of the benzyl (B1604629) portion of the molecule can lead to the formation of a stable tropylium cation.

Hypothetical Mass Spectrometry Fragmentation Data:

Fragment Ion (m/z)Proposed Structure/Loss
242[M]⁺ (Molecular Ion)
121[M - C₉H₁₁O]⁺
107[C₇H₇O]⁺
91[C₇H₇]⁺ (Tropylium ion)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence of molecular structure in the solid state, offering precise information on bond lengths, bond angles, and the conformation of the molecule. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its three-dimensional structure. This technique is particularly valuable for confirming the substitution pattern on the aromatic rings and the conformation of the flexible phenylpropoxy chain. While no specific crystal structure for this compound is publicly available, the general methodology would involve crystallizing the compound from a suitable solvent and analyzing the resulting crystal with an X-ray diffractometer. The crystal structures of related substituted phenylmethanol and diaryl ether derivatives have been successfully determined using this technique. researchgate.netresearchgate.net

Chiral Separation Techniques (If applicable to enantiomeric studies of derivatives)

While this compound itself is not chiral, its derivatives can be, for example, through substitution on the benzylic carbon or the propoxy chain. In such cases, the separation of enantiomers is crucial, as different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for enantiomeric separation.

This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. For chiral alcohol derivatives, derivatization with a chiral agent can also be employed to form diastereomers that can be separated on a standard achiral HPLC column. The development of a successful chiral separation method would involve screening different CSPs and mobile phase compositions to achieve optimal resolution. The separation of chiral benzyl alcohol derivatives has been successfully demonstrated using HPLC with chiral stationary phases. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation of Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the isolation of any potential isomers.

Purity Assessment:

A reversed-phase HPLC method is typically developed to separate the main compound from any impurities, such as starting materials, by-products, or degradation products. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. sielc.comjpionline.orgaustinpublishinggroup.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Illustrative HPLC Method Parameters for Purity Analysis:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Isolation of Isomers:

Preparative HPLC can be used to isolate isomers of this compound, such as positional isomers (e.g., [2-(3-phenylpropoxy)phenyl]methanol or [4-(3-phenylpropoxy)phenyl]methanol) that may be present as impurities from the synthesis. The conditions developed for analytical HPLC are scaled up for preparative separation to obtain larger quantities of the purified isomers for further characterization.

Spectrophotometric Analysis in Reaction Monitoring

UV-Visible spectrophotometry is a valuable tool for monitoring the progress of chemical reactions in real-time. spectroscopyonline.comnih.govresearchgate.netthermofisher.com In the synthesis of this compound, which typically involves an etherification reaction, UV-Vis spectroscopy can be used to follow the consumption of reactants or the formation of the product, provided they have distinct UV chromophores.

For instance, if the starting material, a substituted phenol, has a different UV absorbance maximum (λmax) compared to the ether product, the reaction progress can be monitored by measuring the change in absorbance at a specific wavelength over time. This data can be used to determine the reaction kinetics, including the rate constant, and to optimize reaction conditions such as temperature, catalyst loading, and reaction time. researchgate.net

Future Research Directions and Unexplored Avenues for 3 3 Phenylpropoxy Phenyl Methanol

Novel Synthetic Methodologies

The conventional synthesis of [3-(3-Phenylpropoxy)phenyl]methanol likely relies on established, multi-step reactions. A probable pathway involves the Williamson ether synthesis, a robust and historic method where an alkoxide reacts with a primary alkyl halide. masterorganicchemistry.comwikipedia.org In this case, 3-hydroxybenzaldehyde (B18108) would be deprotonated to form a phenoxide, which then reacts with (3-bromopropyl)benzene. The resulting aldehyde would subsequently be reduced to the target benzyl (B1604629) alcohol.

While effective, this traditional approach has limitations, such as the need for strong bases and potentially harsh conditions. Future research could focus on developing more efficient, milder, and versatile synthetic routes. Modern organometallic cross-coupling reactions, for instance, offer significant advantages. Additionally, eco-friendly catalytic methods are emerging as powerful alternatives. acs.orgnih.gov

Future investigations could explore:

Iron-Catalyzed Etherification: Recent studies have shown that simple iron salts can effectively catalyze the etherification of benzylic alcohols in green, recyclable solvents like propylene (B89431) carbonate. acs.orgnih.gov A novel approach could involve the direct coupling of 3-hydroxybenzyl alcohol with 3-phenyl-1-propanol, potentially offering a more atom-economical route.

Modern Coupling Approaches: Advanced methods like the Suzuki-Miyaura cross-coupling could be employed. organic-chemistry.org For example, coupling an aryl boronic acid derivative with a protected hydroxymethyl group to a phenylpropoxy halide could provide a flexible route to the target molecule and its analogues. organic-chemistry.org

One-Pot Procedures: Developing a one-pot synthesis from readily available precursors, such as 3-hydroxybenzaldehyde, would significantly improve efficiency. This could involve an initial etherification followed by an in-situ reduction, minimizing intermediate isolation steps.

Table 1: Comparison of Potential Synthetic Routes for this compound

Method Proposed Reactants Potential Advantages Potential Challenges
Traditional Williamson/Reduction 1. 3-Hydroxybenzaldehyde + (3-Bromopropyl)benzene2. Reduction with NaBH₄ Reliable, well-understood mechanism. wikipedia.org Requires strong base, multi-step process, potential for side reactions. youtube.com
Iron-Catalyzed Etherification 3-Hydroxybenzyl alcohol + 3-Phenyl-1-propanol Uses inexpensive, non-toxic iron catalyst; potential for green solvents. acs.orgnih.gov May require higher temperatures; selectivity between homo- and cross-coupling. nih.gov

| Suzuki-Miyaura Coupling | 3-(Hydroxymethyl)phenylboronic acid + (3-Halopropyl)benzene ether derivative | Mild conditions, high functional group tolerance, modularity for analogue synthesis. organic-chemistry.org | Requires synthesis of specialized boronic acid precursors. |

Expansion into New Chemical Spaces

The true potential of this compound lies in its use as a scaffold for creating new chemical entities. Its two aromatic rings, flexible alkyl-ether chain, and reactive alcohol handle provide multiple points for modification. A systematic exploration of its derivatives could lead to the discovery of molecules with tailored properties for various applications.

Future research should focus on creating a chemical library based on this scaffold by:

Functionalizing the Aromatic Rings: Introducing a range of electron-donating or electron-withdrawing substituents onto either phenyl ring could systematically tune the molecule's electronic properties, solubility, and intermolecular interactions.

Modifying the Linker: The three-carbon propyl chain could be shortened, lengthened, or made more rigid (e.g., by introducing double or triple bonds) to alter the spatial relationship between the two aromatic systems.

Transforming the Benzyl Alcohol: The hydroxyl group is a versatile chemical handle. It can be oxidized to an aldehyde for further reactions, converted into a leaving group (like a chloride or tosylate) for nucleophilic substitution, or transformed into an amine, ester, or ether. patsnap.comresearchgate.net

Table 2: Potential Derivatives of this compound and Their Rationale

Modification Site Example Derivative Synthetic Goal Potential Impact on Properties
Terminal Phenyl Ring [3-(3-(4-Nitrophenyl)propoxy)phenyl]methanol Introduce strong electron-withdrawing group Alter electronic properties for optical or sensor applications.
Benzyl Ring [4-Fluoro-3-(3-phenylpropoxy)phenyl]methanol Add a fluorine atom Enhance metabolic stability and binding interactions in biological contexts.
Propoxy Linker [3-(3-Phenylprop-2-yn-1-yloxy)phenyl]methanol Introduce rigidity Create a more defined molecular geometry for materials science.
Benzyl Alcohol 3-(3-Phenylpropoxy)benzaldehyde Oxidation of the alcohol Provide an aldehyde for further C-C bond formation or reductive amination. patsnap.com

| Benzyl Alcohol | [3-(3-Phenylpropoxy)benzyl]amine | Reductive amination of the aldehyde | Introduce a basic center and hydrogen bonding capabilities. |

Integration with Emerging Technologies in Chemical Synthesis

The synthesis and screening of the derivatives proposed above can be dramatically accelerated by adopting emerging technologies. Modern automated and flow-chemistry platforms offer unprecedented control and throughput compared to traditional batch synthesis.

Automated Synthesis: High-throughput automated synthesizers could be programmed to perform the various synthetic transformations needed to build a library of derivatives. This would enable the rapid exploration of the chemical space around the core scaffold, accelerating the discovery of new functional molecules.

Flow Chemistry: The use of continuous flow reactors could offer significant advantages for the synthesis of this compound and its analogues. Flow chemistry provides superior control over reaction parameters like temperature and mixing, enhances safety, and facilitates scaling up production. This would be particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.

Machine Learning in Reaction Optimization: Artificial intelligence and machine learning algorithms could be employed to predict the optimal conditions for novel synthetic routes or to identify the most promising derivative candidates for a specific application, thereby reducing the experimental burden.

Potential as a Scaffold for Materials Science Research

The unique combination of rigidity (from the phenyl rings) and flexibility (from the propoxy linker), along with a reactive handle (the benzyl alcohol), makes this compound an intriguing building block for new materials.

Polymer Synthesis: The benzyl alcohol group can act as a monomeric unit. patsnap.com For example, it could be used in condensation polymerization to create novel polyesters or polyethers with unique thermal or mechanical properties.

Ligands for Metal-Organic Frameworks (MOFs): The molecule could be further functionalized with coordinating groups (e.g., carboxylic acids) to serve as an organic linker for the construction of MOFs. The length and flexibility of the phenylpropoxy group could lead to frameworks with unique pore sizes and guest-accessible surfaces.

Sustainable Synthesis and Biocatalytic Approaches

Future research must prioritize the development of sustainable and green synthetic methods. This involves using environmentally benign reagents, reducing waste, and exploring enzymatic transformations that operate under mild conditions.

Green Catalysis: As mentioned, using earth-abundant metal catalysts like iron is a promising green alternative to precious metal catalysts. acs.orgnih.gov Research into optimizing these systems in recyclable, non-toxic solvents would be a significant step forward.

Biocatalytic Reduction: The final step in the synthesis—the reduction of an aldehyde to the benzyl alcohol—is an ideal candidate for biocatalysis. Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can perform this reduction with high chemo- and enantioselectivity under mild aqueous conditions. nih.gov Research could identify or engineer an enzyme that is highly active on the [3-(3-phenylpropoxy)benzaldehyde] substrate. georgiasouthern.edunih.gov This would be particularly valuable for producing enantiomerically pure versions of the final product if the molecule finds application in chiral contexts.

Table 3: Potential Biocatalytic Steps in the Synthesis of this compound

Reaction Step Enzyme Class Substrate Product Key Advantage
Aldehyde Reduction Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) 3-(3-Phenylpropoxy)benzaldehyde This compound High stereoselectivity (potential for chiral product), mild aqueous conditions, reduced waste. nih.govnih.gov
Transamination Transaminase (TAm) 1-(3-(3-Phenylpropoxy)phenyl)ethan-1-one (hypothetical precursor) Chiral 1-(3-(3-Phenylpropoxy)phenyl)ethan-1-amine Direct synthesis of chiral amines from ketones.

| Ester Hydrolysis | Lipase / Esterase | [3-(3-Phenylpropoxy)benzyl] acetate (B1210297) | this compound | Selective deprotection under very mild conditions. |

Q & A

Q. What are the standard synthetic routes for [3-(3-Phenylpropoxy)phenyl]methanol?

  • Methodological Answer : The synthesis typically involves introducing the 3-phenylpropoxy group to a phenylmethanol precursor. A common approach includes:
  • Nucleophilic substitution : Reacting 3-bromophenylmethanol with 3-phenylpropanol under alkaline conditions (e.g., K₂CO₃ in butanone) to form the ether linkage .
  • Boronic ester intermediates : Utilizing Suzuki-Miyaura coupling with pinacol boronate derivatives (e.g., 3-(hydroxymethyl)phenylboronic acid pinacol ester) to attach the phenylpropoxy group .
  • Grignard reactions : Using phenylmagnesium bromide to functionalize intermediates, followed by oxidation to yield the alcohol group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Essential for confirming the structure, including the presence of the phenylpropoxy chain and methanol group. Integration ratios help verify substitution patterns .
  • GC-MS : Used to assess purity (>88% GC purity standards are typical) and detect volatile byproducts .
  • IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹, C-O-C ether bonds at ~1250 cm⁻¹) .

Q. What are the typical chemical reactions involving this compound?

  • Methodological Answer :
  • Oxidation : The primary alcohol can be oxidized to a carboxylic acid using KMnO₄ or CrO₃, or selectively to an aldehyde with PCC .
  • Esterification : Reacting with acyl chlorides (e.g., acetyl chloride) forms esters, useful for derivatization in chromatography .
  • Ether cleavage : Under acidic conditions (HBr/HOAc), the propoxy chain can be cleaved to regenerate phenolic intermediates .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when introducing the 3-phenylpropoxy group?

  • Methodological Answer :
  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C in butanone) to accelerate ether formation without decomposing sensitive intermediates .
  • Purification strategies : Employ column chromatography with gradient elution (hexane/ethyl acetate) to separate the product from unreacted 3-phenylpropanol .

Q. How to resolve discrepancies in reported physical properties (e.g., melting points or spectral data)?

  • Methodological Answer :
  • Purity assessment : Contradictions often arise from impurities. Recrystallize the compound in ethanol/water mixtures and reanalyze via GC-MS .
  • Standardized conditions : Ensure consistent drying (vacuum desiccation) and calibration of instruments (e.g., DSC for melting points) .
  • Structural analogs : Compare data with related compounds (e.g., [3-(Trifluoromethoxy)benzyl Alcohol], logP = 2.08) to identify outliers in hydrophobicity or stability .

Q. How to design stability studies for this compound under varying pH and temperature?

  • Methodological Answer :
  • Accelerated degradation : Expose the compound to buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC .
  • Kinetic analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life under storage conditions .
  • Oxidative stability : Use H₂O₂ or radical initiators (AIBN) to simulate oxidative stress, identifying vulnerable sites (e.g., ether linkages) .

Q. What computational methods predict the reactivity and physicochemical properties of this compound?

  • Methodological Answer :
  • DFT calculations : Model electrophilic aromatic substitution reactivity (e.g., para/ortho directing effects of the propoxy group) using Gaussian or ORCA .
  • logP prediction : Tools like MarvinSketch or ACD/Labs estimate hydrophobicity (experimental logP ~2.0–2.5) for solubility studies .
  • Molecular docking : Screen for bioactivity by docking into enzyme active sites (e.g., cytochrome P450 isoforms) to predict metabolic pathways .

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Feasible Synthetic Routes

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